![molecular formula C25H25N7O4S2 B11503345 N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11503345.png)
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 3,4-dimethyl-1,2-oxazole and 5-propyl-5H-[1,2,4]triazino[5,6-B]indole intermediates. These intermediates are then subjected to sulfonation and acylation reactions to form the final compound. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
- **N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
Uniqueness
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-YL)sulfamoyl]phenyl}-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H25N7O4S2 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N7O4S2/c1-4-13-32-20-8-6-5-7-19(20)22-23(32)27-25(29-28-22)37-14-21(33)26-17-9-11-18(12-10-17)38(34,35)31-24-15(2)16(3)30-36-24/h5-12,31H,4,13-14H2,1-3H3,(H,26,33) |
InChI Key |
OQAJKVYYEDMXOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=C(C(=NO5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.